2,2,6,6-Tetramethylpiperidin-4-one hydrochloride
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride, also known as Triacetonamine hydrochloride, is a natural alkaloid found in herbs of Salsola tetrandra . It is used as a reagent in the micromixer for introducing discrete sample pulses into the miniaturised-SYNthesis and Total Analysis System (πSYNTAS) .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one derivatives generally starts with acetone, phorone, piperidine N-oxides, piperidine alcohols, and 4-dimethylamine piperidine derivatives . It can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO. It has a molecular weight of 155.2374 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound reacts via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . It can be used to prepare metallo-amide bases and selective generation of silylketene acetals .Physical and Chemical Properties Analysis
This compound is a white to slightly beige crystalline powder . It has a density of 0.882 g/cm3, a flash point of 73.2°C, a boiling point of 205.6°C, and a melting point of 58–62°C .Scientific Research Applications
1. Synthesis and Investigation of Ionic Liquids
2,2,6,6-Tetramethylpiperidin-4-one hydrochloride derivatives are used in synthesizing various nitroxides like potassium 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl. These compounds can act as spin probes to investigate the properties of ionic liquids at the molecular level (Strehmel, Rexhausen, & Strauch, 2008).
2. Studies of Biological Membranes
This compound has been employed as a 'spin label' in exploring the structure of biological membranes, particularly in nerve and muscle cells. The spin label gives a distinct resonance spectrum, offering insights into the low-viscosity, liquid-like hydrophobic regions of these membranes (Hubbell & McConnell, 1968).
3. Material Science and Biochemistry
The nitroxide spin-labeled version of this compound has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It is also utilized as a rigid electron spin resonance probe and a fluorescence quencher, providing valuable tools in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
4. Redox Reactions and Structural Analysis
Research into the redox derivatives of this compound reveals insights into the geometrical and structural changes during oxidation processes. This information is vital for understanding redox reactions involving these compounds (Sen', Shilov, & Golubev, 2014).
5. Catalytic and Electrochemical Studies
This compound has shown catalytic electroactivity in the homogeneous oxidation of hydroxylamine. Its properties and potential applications in electrocatalysis have been extensively studied, enhancing our understanding of electrochemical processes (Xia & Li, 1998).
6. N-Alkylation in Organic Chemistry
N-alkyl-(2,2,6,6)-tetramethylpiperidin-4-ol compounds have been synthesized using this compound, demonstrating its utility in organic chemistry for producing a variety of derivatives (Membrat et al., 2019).
7. UV-Absorbers in Polymer Degradation and Stability
Derivatives of 2,2,6,6-tetramethylpiperidine are utilized in creating UV-absorbers for polymers. These compounds help in stabilizing polymers against UV light-induced degradation (Zakrzewski & Szymanowski, 2000).
Mechanism of Action
Mode of Action
The compound is a hindered secondary amine . It can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
Biochemical Pathways
The compound is involved in the synthesis of allylated tertiary amines and hydroxylamines
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of various organic compounds, including some antibiotics, disinfectants, and pesticides .
Action Environment
The compound is stable at room temperature and soluble in water and alcohol, but less soluble in some organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of water or alcohol.
Safety and Hazards
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNWYMNKYXUZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
826-36-8 (Parent) | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9067803 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19430 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
33973-59-0 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33973-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethylpiperidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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